molecular formula C18H19BrClNO B14421039 2-(2-Bromophenyl)-N-[2-(4-chlorophenyl)butan-2-yl]acetamide CAS No. 80488-04-6

2-(2-Bromophenyl)-N-[2-(4-chlorophenyl)butan-2-yl]acetamide

Cat. No.: B14421039
CAS No.: 80488-04-6
M. Wt: 380.7 g/mol
InChI Key: DYYRIVOLWOQIBP-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-N-[2-(4-chlorophenyl)butan-2-yl]acetamide is an organic compound that features both bromine and chlorine substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-N-[2-(4-chlorophenyl)butan-2-yl]acetamide typically involves the reaction of 2-bromophenylacetic acid with 2-(4-chlorophenyl)butan-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-N-[2-(4-chlorophenyl)butan-2-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized compounds.

Scientific Research Applications

2-(2-Bromophenyl)-N-[2-(4-chlorophenyl)butan-2-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-N-[2-(4-chlorophenyl)butan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenylacetonitrile: Shares the bromophenyl group but differs in the acetamide moiety.

    2-(4-Bromophenyl)-2-oxoethyl 2-dibenzo[b,d]furan-3-yl-1,3-dioxo-5-isoindolinecarboxylate: Contains a bromophenyl group but has a more complex structure.

Uniqueness

2-(2-Bromophenyl)-N-[2-(4-chlorophenyl)butan-2-yl]acetamide is unique due to its specific combination of bromine and chlorine substituents, which confer distinct chemical and biological properties

Properties

CAS No.

80488-04-6

Molecular Formula

C18H19BrClNO

Molecular Weight

380.7 g/mol

IUPAC Name

2-(2-bromophenyl)-N-[2-(4-chlorophenyl)butan-2-yl]acetamide

InChI

InChI=1S/C18H19BrClNO/c1-3-18(2,14-8-10-15(20)11-9-14)21-17(22)12-13-6-4-5-7-16(13)19/h4-11H,3,12H2,1-2H3,(H,21,22)

InChI Key

DYYRIVOLWOQIBP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=CC=C(C=C1)Cl)NC(=O)CC2=CC=CC=C2Br

Origin of Product

United States

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